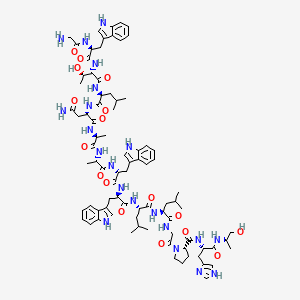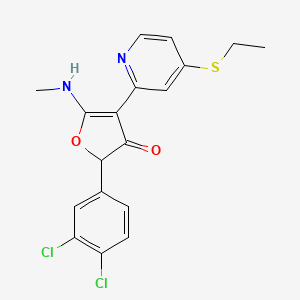
(Ala6,D-trp8,L-alaninol15)-galanin (1-15)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ala6,D-trp8,L-alaninol15)-galanin (1-15), commonly referred to as Galanin (1-15), is a peptide that is derived from the larger neuropeptide, galanin. Galanin is widely distributed throughout the central and peripheral nervous systems and is involved in a variety of physiological processes, including pain modulation, feeding behavior, and stress response. Galanin (1-15) is a truncated form of galanin that has been shown to have specific biological activity and potential therapeutic applications.
Mecanismo De Acción
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) exerts its biological effects by binding to specific receptors on the surface of cells. The galanin receptor family consists of three subtypes: GalR1, GalR2, and GalR3. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has the highest affinity for GalR2, which is primarily expressed in the central nervous system. Activation of GalR2 by galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) leads to the inhibition of neurotransmitter release and the modulation of ion channels, resulting in the observed effects on pain sensitivity and neuroprotection.
Biochemical and Physiological Effects
In addition to its analgesic and neuroprotective effects, galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been shown to have a variety of other biochemical and physiological effects. It has been implicated in the regulation of feeding behavior and energy metabolism, as well as the modulation of stress response and anxiety. Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has also been shown to have anti-inflammatory effects and may play a role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in laboratory experiments is its specificity for GalR2, which allows for targeted modulation of specific cellular processes. However, the use of peptides in experiments can be challenging due to their susceptibility to degradation and instability in biological fluids. Additionally, the synthesis and purification of peptides can be time-consuming and expensive.
Direcciones Futuras
There are several potential future directions for research on galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)). One area of interest is the development of GalR2-selective agonists and antagonists for use as potential therapeutics. Another area of research is the investigation of the role of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) in the regulation of feeding behavior and energy metabolism, and its potential as a target for the treatment of obesity and related metabolic disorders. Finally, there is ongoing research into the neuroprotective effects of galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) and its potential as a treatment for neurodegenerative diseases.
Métodos De Síntesis
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a specific group to prevent unwanted reactions. After the peptide chain is completed, the final product is deprotected and cleaved from the resin support. Purification and characterization of the peptide are then carried out using analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
Aplicaciones Científicas De Investigación
Galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that galanin ((Ala6,D-trp8,L-alaninol15)-galanin (1-15)) has analgesic effects and can reduce pain sensitivity in animal models. It has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H115N21O17/c1-42(2)26-59(74(112)90-39-70(109)104-25-17-24-67(104)82(120)101-65(32-52-38-86-41-91-52)75(113)92-45(7)40-105)97-77(115)60(27-43(3)4)98-80(118)64(31-51-37-89-58-23-16-13-20-55(51)58)99-79(117)63(30-50-36-88-57-22-15-12-19-54(50)57)96-73(111)47(9)93-72(110)46(8)94-76(114)66(33-68(85)107)100-78(116)61(28-44(5)6)102-83(121)71(48(10)106)103-81(119)62(95-69(108)34-84)29-49-35-87-56-21-14-11-18-53(49)56/h11-16,18-23,35-38,41-48,59-67,71,87-89,105-106H,17,24-34,39-40,84H2,1-10H3,(H2,85,107)(H,86,91)(H,90,112)(H,92,113)(H,93,110)(H,94,114)(H,95,108)(H,96,111)(H,97,115)(H,98,118)(H,99,117)(H,100,116)(H,101,120)(H,102,121)(H,103,119)/t45-,46-,47-,48+,59-,60-,61-,62-,63+,64+,65-,66-,67-,71-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERTUWBBIXPKKH-FUTSWLKMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H115N21O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1678.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3(2H)-Furanone, 4-(4-chloro-2-pyridinyl)-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-](/img/no-structure.png)
![7H-[1,3]Oxazolo[3,2-a]oxireno[d]pyridine](/img/structure/B576155.png)



![2,2,2-Trifluoro-1-[(3S)-3-methyl-1-pyrrolidinyl]ethanone](/img/structure/B576170.png)